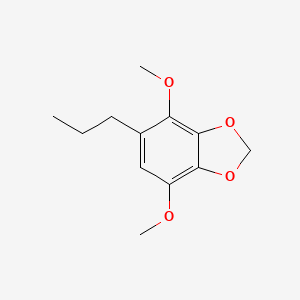

4,7-Dimethoxy-5-propyl-1,3-benzodioxole

Description

4,7-Dimethoxy-5-propyl-1,3-benzodioxole is a benzodioxole derivative characterized by methoxy groups at positions 4 and 7, a propyl substituent at position 5, and a fused 1,3-benzodioxole ring. The synthesis involves formylation of dihydroapiol (this compound) using SnCl₄ and dichloromethyl methyl ether, yielding the aldehyde derivative 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . Key spectral data include:

Properties

IUPAC Name |

4,7-dimethoxy-5-propyl-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUGLUDURMEBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1OC)OCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Lewis Acid-Mediated Activation

The synthesis begins with a dihydroxy-dimethoxypropylbenzene precursor, such as 3,4-dihydroxy-2,5-dimethoxypropylbenzene , which is treated with a Lewis acid (e.g., AlCl₃ or BCl₃) in dichloromethane (CH₂Cl₂) under inert gas (N₂ or Ar). The Lewis acid coordinates to the hydroxyl groups, enhancing the electrophilicity of the aromatic ring and enabling the formation of a reactive intermediate.

Reaction Conditions:

Step 2: Dihalomethane Cyclization

The intermediate from Step 1 undergoes cyclization with bromochloromethane (CH₂BrCl) in dimethyl sulfoxide (DMSO) at elevated temperatures. A base such as cesium carbonate (Cs₂CO₃) neutralizes hydrogen halides generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions:

-

Temperature: 110°C

-

Duration: 16 hours

-

Base: Cs₂CO₃ (1.0 equiv)

Mechanistic Insight:

The dihalomethane acts as a bridging agent, forming the 1,3-benzodioxole ring via nucleophilic attack by the oxygen atoms of the methoxy and hydroxyl groups. The propyl substituent’s steric bulk necessitates prolonged reaction times to ensure complete cyclization.

Alternative Pathways: Formylation and Subsequent Reduction

A secondary method, described in the synthesis of related benzodioxole-carbaldehydes, involves formylation of a pre-functionalized intermediate. While this approach primarily targets aldehyde derivatives, it offers insights into modifying substituents on the benzodioxole core.

Industrial Scalability and Process Optimization

Scaling the two-step method requires addressing solvent recovery and catalyst recycling. The use of DMSO as a polar aprotic solvent in Step 2 poses challenges due to its high boiling point (189°C), necessitating energy-intensive distillation for reuse. Alternatives like N-methyl-2-pyrrolidinone (NMP) have been proposed to improve efficiency.

Table 1: Comparative Analysis of Reaction Solvents

| Solvent | Boiling Point (°C) | Reaction Yield (%) | Scalability Rating |

|---|---|---|---|

| DMSO | 189 | 69.8 | Moderate |

| NMP | 202 | 65–70 (estimated) | High |

| DMF | 153 | <60 | Low |

Data adapted from patent examples.

Characterization and Quality Control

Successful synthesis is confirmed via spectroscopic methods:

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-5-propyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in the synthesis of coenzyme Q analogues.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products:

Oxidation: Quinones and hydroquinones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Cytotoxic Activity

Research has demonstrated that derivatives of 4,7-dimethoxy-1,3-benzodioxole exhibit notable anti-proliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of several derivatives on human colon cancer cells (COLO 205). Among these, 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) was identified as the most potent compound with an IC50 value significantly lower than that of other derivatives. The structure-activity relationship (SAR) indicated that aliphatic substituents at the 5-position enhanced potency compared to polar groups .

Anti-Inflammatory Effects

4,7-Dimethoxy-5-methyl-1,3-benzodioxole, another derivative from the same family, has shown promising anti-inflammatory properties. In studies involving RAW264.7 macrophage cells, this compound inhibited lipopolysaccharide (LPS)-induced inflammation by:

- Reducing the production of pro-inflammatory cytokines (e.g., TNF-α and IL-1β).

- Suppressing the nuclear translocation of NF-κB, a key regulator of inflammation .

Synthesis and Derivatives

The synthesis of 4,7-dimethoxy-5-propyl-1,3-benzodioxole and its derivatives has been explored to enhance their biological activities. Various synthetic routes have been developed to produce these compounds efficiently. For instance, a novel two-step reaction process has been reported to synthesize 4,7-dimethoxy-5-methyl derivatives with therapeutic efficacy against tumor growth .

Study on Colon Cancer

A significant study focused on the anti-cancer activity of 10 different 5-substituted derivatives of 4,7-dimethoxy-1,3-benzodioxole on COLO 205 cells revealed that apiole not only inhibited cell proliferation but also induced apoptosis without affecting non-malignant cells . This highlights its potential as a selective anti-cancer agent.

In Vivo Studies

In vivo studies using mouse models have corroborated the in vitro findings. Apiole demonstrated tumor growth inhibition in xenograft models of colon cancer, further validating its therapeutic potential .

Summary Table of Findings

| Compound | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| Apiole | 72.1 | Colon Cancer (COLO 205) | Induces apoptosis; G0/G1 arrest |

| 4,7-Dimethoxy-5-methyl | Varies | Inflammation Models | Suppresses NF-kB; reduces cytokines |

| Other Derivatives | >225 | Various | Variable efficacy based on structure |

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-propyl-1,3-benzodioxole involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of the p53-mediated p27/Kip1 signaling pathway.

Comparison with Similar Compounds

Substituent Variations: Propyl vs. Methyl vs. Propenyl

- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (DMB): This methyl-substituted analogue, synthesized via a two-step process involving bromochloromethane, demonstrates antitumor activity against breast, liver, and prostate cancers.

- Apiol (4,7-Dimethoxy-5-prop-2-enyl-1,3-benzodioxole) : Found in Crithmum maritimum, apiol replaces the propyl group with a propenyl moiety. This structural change enhances reactivity due to the allyl group’s conjugation, influencing its role in essential oils and antimicrobial activity .

- 5-(Chloromethyl)-6-propyl-1,3-benzodioxole: The chloromethyl substituent introduces electrophilicity, making this compound a reactive intermediate. Safety data highlight its toxicity, requiring careful handling compared to the non-halogenated target compound .

Positional Isomerism of Methoxy Groups

- Dillapiol (4,5-Dimethoxy-6-prop-2-enyl-1,3-benzodioxole): Differing in methoxy placement (positions 4 and 5 vs. 4 and 7), dillapiol exhibits distinct chromatographic behavior and bioactivity.

Functional Group Modifications

- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde : The aldehyde group at position 5 enhances electrophilicity, facilitating its use as a synthetic intermediate for coenzyme Q analogues. The carbonyl group also impacts solubility and hydrogen-bonding capacity compared to the parent compound .

Fluorinated and Acetamide Derivatives

- 2,2-Difluoro-1,3-benzodioxol-5-acetamide : Fluorination at the 2,2-positions and acetamide substitution confer insecticidal activity, as seen in compounds mimicking fludioxonil. The electron-withdrawing fluorine atoms enhance stability and target binding compared to methoxy groups .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4,7-dimethoxy-5-propyl-1,3-benzodioxole derivatives?

Answer:

The synthesis typically involves functionalizing the benzodioxole core with methoxy and propyl groups via nucleophilic substitution or coupling reactions. For example, Al-Wabli et al. (2019) synthesized benzodioxole-imidazole hybrids by refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Advanced derivatives like this compound-5,6-dicarboxaldehyde (compound 4g ) require mild conditions (e.g., low-temperature formylation) to preserve stereochemistry . Key steps include:

- Spectroscopic validation : Use FTIR, -NMR, and -NMR to confirm substitution patterns.

- Crystallography : Single-crystal X-ray analysis (as in compound 5o ) resolves ambiguities in configurations like the (E)-oximino group .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Structural elucidation combines:

- X-ray crystallography : Determines bond angles, substituent orientations, and non-covalent interactions (e.g., π-π stacking in antifungal hybrids) .

- NMR spectroscopy : -NMR identifies methoxy (δ 3.8–4.0 ppm) and propyl (δ 0.9–1.6 ppm) protons, while -NMR confirms aromatic carbons (δ 100–160 ppm) .

- Mass spectrometry : HRMS validates molecular formulas (e.g., CHFO for fluorinated analogs) .

Basic: What in vitro assays are used to screen the antifungal activity of benzodioxole derivatives?

Answer:

Antifungal potential is assessed via:

- Disc diffusion (DIZ) : Measures inhibition zones against Candida albicans or Aspergillus niger .

- Minimum Inhibitory Concentration (MIC) : Compounds 5b , 5l , and 5o showed MICs of 8–16 µg/mL, comparable to fluconazole .

- Mechanistic studies : Synergistic effects with azoles or ergosterol-binding assays (not explicitly in evidence but inferred from structural analogs).

Advanced: How do substituent variations on the benzodioxole core influence biological activity?

Answer:

- Methoxy positioning : 4,7-Dimethoxy groups enhance antifungal activity by improving lipophilicity and membrane penetration .

- Propyl vs. propenyl : Propyl chains (as in 4,7-dimethoxy-5-propyl derivatives) reduce cytotoxicity compared to allyl groups (e.g., safrole derivatives) .

- Substituent size : Bulky groups (e.g., benzodioxole-5,6-dicarboxaldehyde) may hinder binding to kinase pockets, as seen in GRK2 inhibitors .

Table 1 : Impact of substituents on activity

Advanced: How can computational modeling optimize benzodioxole derivatives for acetylcholinesterase (AChE) inhibition?

Answer:

- Molecular docking : Compound 4a (IC = 0.114 µM) binds to AChE’s catalytic site via π-π stacking with His154 and hydrophobic interactions with Ile-128/Val-132 .

- ADME prediction : LogP values <3.0 enhance blood-brain barrier penetration for Alzheimer’s applications .

- Dynamic simulations : MD trajectories (50 ns) assess stability of benzodioxole-enzyme complexes .

Advanced: How can researchers resolve contradictions in biological activity data between similar benzodioxole analogs?

Answer:

Contradictions arise from:

- Stereochemical mismatches : (E)- vs. (Z)-configurations (e.g., oximino groups) alter binding .

- Assay variability : Standardize MIC protocols (CLSI guidelines) to minimize inter-lab discrepancies.

- Off-target effects : Use selectivity panels (e.g., kinase profiling for GRK2 vs. ROCK1 inhibition) .

Advanced: What role does this compound play as a synthon in natural product synthesis?

Answer:

The dicarboxaldehyde derivative (4g ) reacts with hydroxyacetone to form quinone 9a , a precursor to nepethenone-A dimethylether . Key steps:

- Protection/deprotection : Methoxy groups stabilize intermediates during formylation.

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/propyl groups .

Advanced: What mechanistic insights explain the enzyme inhibition of benzodioxole derivatives?

Answer:

- AChE inhibition : The benzodioxole ring disrupts acetylcholine hydrolysis via competitive binding at the catalytic triad (Ser203, His447) .

- Kinase inhibition : In GRK2, the benzodioxole’s methylene bridge clashes with Tyr25, reducing potency .

- Antifungal action : Disruption of ergosterol biosynthesis or cell wall integrity via membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.